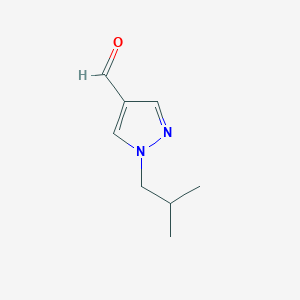

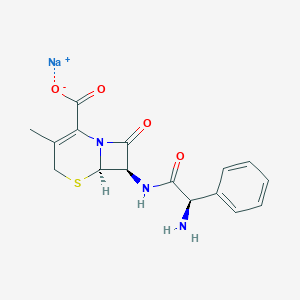

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

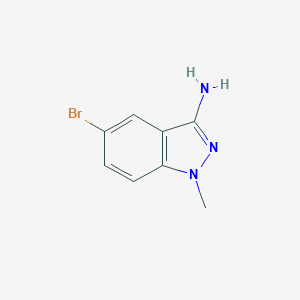

The compound "3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole" is a derivative of the aminopyrazole family, which is known for its significance in medicinal chemistry and drug discovery. Aminopyrazoles, such as 3,4-substituted-5-aminopyrazoles, are versatile intermediates that can be used to synthesize a variety of biologically active compounds .

Synthesis Analysis

The synthesis of 3,4-substituted-5-aminopyrazoles, which are closely related to the compound , can be achieved through palladium-mediated α-arylation of β-ketonitriles with aryl bromides. This method provides a flexible approach to generate a diverse library of aminopyrazoles, which are valuable in pharmaceutical research .

Molecular Structure Analysis

The molecular structure and tautomerism of aminopyrazoles have been extensively studied. X-ray analysis and solid-state NMR have been used to determine the crystal and molecular structures of various 3(5)-amino-5(3)-arylpyrazoles. These studies reveal the presence of different tautomers in the solid state, which are stabilized by hydrogen bonding and N-H…π(arene) contacts . The tautomeric equilibrium constants in solution can be determined by NMR studies and are influenced by the substituents on the phenyl ring .

Chemical Reactions Analysis

Aminopyrazoles can undergo various chemical reactions to form new compounds. For instance, 3,5-dimethyl-4-aminomethylpyrazole ligands have been synthesized and used to create water-soluble pyrazolate rhodium(I) complexes. These complexes can further react with a CO–H2 mixture to yield dinuclear pyrazolate-bridged tetracarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyrazoles are influenced by their molecular structure and tautomeric forms. Quantum chemical calculations and vibrational spectroscopy have been used to investigate the structure and molecular vibrations of 4-acetyl-3(5)-amino-5(3)-methylpyrazole, revealing the importance of intramolecular hydrogen bonding in the stability of tautomers . Additionally, the crystal structure determination of related compounds, such as 3,5-dimethyl-4-aminopyrazole, has provided insights into the hydrogen bonding patterns that characterize their solid-state packing .

科学的研究の応用

Synthesis of Hydrogenated Pyrazoloquinolinones :

- Cyclocondensation of 3-amino-5-methylpyrazole with various aldehydes and diones in different solvents results in the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones (Lipson et al., 2006).

Chemical Reactions with Aminoazoles :

- Interaction of aminoazoles, including 3-amino-5-methylpyrazole, with Meldrum’s acid and various ketones leads to the formation of pyrazolo[3,4-b]pyridin-6-ones and triazolo[1,5-a]pyrimidin-7-ones, indicating their usefulness in synthesizing diverse heterocyclic compounds (Lipson et al., 2007).

Synthesis of Pyrazoloquinolinones :

- A study demonstrates the reaction of 5-amino-3-methyl-1-phenylpyrazole with various compounds to produce 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, expanding the range of pyrazole-derived compounds (Quiroga et al., 1998).

Synthesis of Triazole Derivatives :

- The synthesis of new 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and related compounds demonstrates their potential in creating novel heterocyclic structures with potential medicinal applications (Labanauskas et al., 2001).

Anticonvulsant Activity of 3-Aminopyrroles :

- Synthesis of new 3-aminopyrroles and their derivatives, including 3-aminopyrazoles, shows considerable anticonvulsant activity, highlighting their potential in pharmaceutical applications (Unverferth et al., 1998).

Development of Pyrazoloquinazolines :

- Condensation of various aminoazoles, including 3-aminopyrazole, with different ketones, has been investigated, leading to the synthesis of a variety of heterocyclic compounds such as azolo[a]pyrimidines and azolo[b]quinazolines (Bajwa & Sykes, 1979).

Corrosion Inhibition Studies :

- Bipyrazolic compounds have been studied for their inhibitory effect on corrosion of pure iron in acidic media, showcasing their potential application in material science (Chetouani et al., 2005).

将来の方向性

The future directions in the study of pyrazole derivatives include the development of new synthesis methods, the discovery of new pharmacological activities, and the design of new drugs based on the pyrazole scaffold . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, for instance, is a promising area of research .

特性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVFNEGAFWMOFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)